molecular formula C15H14N2O2S2 B2409031 2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 931083-05-5

2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2409031
CAS No.: 931083-05-5
M. Wt: 318.41
InChI Key: KLSDDPXIWKXXQI-UHFFFAOYSA-N
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Description

2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features a methoxybenzyl group and a sulfanyl group attached to the thienopyrimidine core, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core. This can be achieved through a series of condensation reactions under controlled conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the thienopyrimidine core.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through thiolation reactions, where a thiol reagent reacts with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the thienopyrimidine core, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:

These compounds share similar structural features but differ in the substituents attached to the thienopyrimidine core. The presence of different substituents can significantly influence their chemical properties, reactivity, and biological activities, making each compound unique in its own right.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-17-14(18)13-12(6-7-20-13)16-15(17)21-9-10-4-3-5-11(8-10)19-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSDDPXIWKXXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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